molecular formula C8H6Cl2O2 B1329532 3,4-Dichlorophenylacetic acid CAS No. 5807-30-7

3,4-Dichlorophenylacetic acid

Cat. No. B1329532
CAS RN: 5807-30-7
M. Wt: 205.03 g/mol
InChI Key: ZOUPGSMSNQLUNW-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetic acid is a chlorinated derivative of phenylacetic acid, which is a type of aromatic compound that contains two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound is structurally related to other chlorinated phenylacetic acids and has been the subject of various studies due to its potential biological activities and its role in chemical synthesis.

Synthesis Analysis

The synthesis of chlorinated phenylacetic acid derivatives can be achieved through various methods. For instance, an alternative process for the preparation of a related compound, 3,4-dimethoxyphenylacetic acid, involves a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, yielding a final product with an overall yield of about 64% . Similarly, 2,4-dichlorophenylacetic acid has been synthesized via carbonylation of 2,4-dichlorobenzyl chloride under specific conditions, achieving a high yield of 95% . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3,4-dichlorophenylacetic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dichlorophenylacetic acid has been investigated using various spectroscopic techniques. For example, organotin(IV) derivatives with 3,4-dichlorophenylacetic acid have been structurally characterized using multinuclear NMR, IR spectroscopy, and X-ray crystallography . These studies provide detailed information on the coordination geometry and the nature of bonding within the molecules, which is crucial for understanding the chemical behavior of 3,4-dichlorophenylacetic acid derivatives.

Chemical Reactions Analysis

The reactivity of chlorinated phenylacetic acids can be explored through their involvement in chemical reactions. For instance, the bioactive organotin(IV) derivatives synthesized from 3,4-dichlorophenylacetic acid indicate that this compound can form stable complexes with metals, which could be relevant in various chemical and biological processes . Additionally, the synthesis of co-crystals with other compounds, such as nicotinamide and isonicotinamide, demonstrates the ability of chlorinated phenylacetic acids to engage in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dichlorophenylacetic acid derivatives can be inferred from related studies. For example, the purification and characterization of component B of the 4-chlorophenylacetate 3,4-dioxygenase from Pseudomonas species provide information on the molecular weight, isoelectric point, and absorption spectrum of proteins that interact with chlorinated phenylacetic acids . These properties are essential for understanding the behavior of 3,4-dichlorophenylacetic acid in various environments and its potential applications.

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

3,4-Dichlorophenylacetic acid, closely related to 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use in herbicides. Research has focused on understanding its toxicity and environmental impact. Studies have shown that 2,4-D can reach natural environments directly or indirectly, leading to concerns about its effects on non-target species and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020). This research helps to inform safe and sustainable agricultural practices.

Bioactive Organotin(IV) Derivatives

3,4-Dichlorophenylacetic acid has been used in the synthesis of bioactive organotin(IV) derivatives. These compounds have shown significant antibacterial and antifungal activity, expanding the potential applications of 3,4-Dichlorophenylacetic acid beyond its traditional use as a herbicide (Saeed & Rauf, 2010).

Enhanced Phytoremediation

Studies have explored the use of bacterial endophytes to enhance the phytoremediation of herbicides like 2,4-Dichlorophenoxyacetic acid. This research demonstrates the potential of using bacterial endophytes to improve the removal of herbicide residues from soil and reduce their accumulation in crops, offering a novel approach to managing herbicide contamination in agriculture (Germaine et al., 2006).

Molecular Mode of Action

Understanding the molecular mode of action of 2,4-Dichlorophenoxyacetic acid is crucial for its effective use. Research has shed light on how it mimics natural auxin at the molecular level, causing abnormalgrowth, senescence, and plant death in dicots. This knowledge helps in developing more targeted and efficient herbicide formulations (Song, 2014).

Water Pollution Remediation

The contamination of water sources by herbicides like 2,4-Dichlorophenoxyacetic acid poses significant challenges. Research into methods for removing this herbicide from water has been a key area of study. Various strategies, such as the use of advanced materials and technologies, have been explored to address the pollution caused by these herbicides, aiming to protect water resources and public health (EvyAliceAbigail et al., 2017).

Biotransformation and Metabolism

The involvement of human cytochrome P450 3A4 in the metabolism of 2,4-Dichlorophenoxyacetic acid highlights the importance of understanding its biotransformation in human health. This research provides insights into how the body processes this herbicide, which is crucial for assessing its safety and potential health risks (Mehmood et al., 1996).

Synthesis and Chemical Properties

The synthesis of 3,4-Dichlorophenylacetic acid and its derivatives has been a subject of interest, with studies exploring improved methods and understanding its chemical properties. This research is fundamental for the development of more efficient and environmentally friendly synthesis processes (Li et al., 2019).

Photocatalysis and Degradation

Exploring the degradation of 2,4-Dichlorophenoxyacetic acid using photocatalysis offers a promising approach to mitigate its environmental impact. This line of research focuses on developing efficient catalysts for breaking down the herbicide, thereby reducing its persistence in the environment (Lima et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUPGSMSNQLUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206794
Record name 3,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylacetic acid

CAS RN

5807-30-7
Record name 3,4-Dichlorophenylacetic acid
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Record name 3,4-Dichlorophenylacetic acid
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Record name 5807-30-7
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Record name 3,4-Dichlorophenylacetic acid
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Record name 3,4-dichlorophenylacetic acid
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Record name 3,4-DICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
MA Saeed, MK Rauf, A Badshah… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
Some bioactive organotin (IV) derivatives of 3, 4-dichlorophenylacetic acid (HL) were synthesized by reacting the ligand acid with various di-or tri-organotin compounds (in suitable …
Number of citations: 8 journals.tubitak.gov.tr
MK Rauf, A Badshah, Z Akhtar, B Mirza - Turk J Chem, 2009 - academia.edu
Some bioactive organotin (IV) derivatives of 3, 4-dichlorophenylacetic acid (HL) were synthesized by reacting the ligand acid with various di-or tri-organotin compounds (in suitable …
Number of citations: 0 www.academia.edu
VW Niedan, F Keppler, B Ahlsdorf, HF Schöler - Biogeochemistry, 2003 - Springer
The de novo formation of organochlorines was observed in a municipalsewage treatment plant. Due to this formation, the amount of organically boundhalogens (AOX) increased 15-fold …
Number of citations: 7 link.springer.com
T Nagaoka, S Yoshida, H Tanaka, K Kouno… - Plant Nutrition for …, 1997 - Springer
Water extracts (20 g/l) of the compost produced from activated sludge and coffee residue were found to selectively inhibit seed germination of some legumes, especially white clover (…
Number of citations: 0 link.springer.com
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com
T Nagaoka, K Umezu, K Kouno, S Yoshida… - Plant growth …, 1996 - Springer
Water extracts of the compost produced from activated sludge and coffee residue were found to be selectively inhibitory to seed germination of some legumes. Germination rate of white …
Number of citations: 22 link.springer.com
I Kasatkin, G Nazarov, S Galan… - Pharmaceutical …, 2009 - search.ebscohost.com
A new simple method involving a reduced number of steps is proposed for the synthesis of methyl-4-[(3, 4-dichlorophenyl) acetyl]-3-[(1-pyrrolidinyl) methyl]-4-piperazinecarboxylate (GR-…
Number of citations: 1 search.ebscohost.com
T Nagaoka, J Tanaka, K Kouno, S Yoshida… - Soil Science and …, 2001 - Taylor & Francis
Abstract Changes in the concentrations of selective legume-seed germination inhibitors in raw and composted sewage sludge were analyzed to clarify their generation process. Their …
Number of citations: 1 www.tandfonline.com
JP Freeman, ET Michalson, SV D'Andrea… - Journal of medicinal …, 1991 - ACS Publications
’The Upjohn Co., Kalamazoo, MI. 3.4-dichlorobenzamide analogue of la (2b) was a µ agonist, these analogues (3b-6b) were prepared in addition to the 3.4-dichlorophenylacetamides (…
Number of citations: 39 pubs.acs.org
BR de Costa, X He, JTM Linders… - Journal of medicinal …, 1993 - ACS Publications
As a continuation of our earlier study (J. Med. Chem. 1992, 35, 4334-4343) we conformationally restricted the-receptor ligand 2-(l-pyrrolidinyl)-JV-[2-(3, 4-dichlorophenyl) ethyl]-N-…
Number of citations: 78 pubs.acs.org

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